molecular formula C23H22N6O4 B12170837 N'~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12170837
M. Wt: 446.5 g/mol
InChI Key: XAEUGIAKBZZBCH-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole moieties linked by a propanedihydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with propanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The indole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Oxo derivatives of the indole moieties.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
  • **N’~1~-[(3E)-1-phenyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-phenyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Uniqueness

N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is unique due to its specific ethyl substituents on the indole moieties, which may confer distinct chemical and biological properties compared to its methyl or phenyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C23H22N6O4

Molecular Weight

446.5 g/mol

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]propanediamide

InChI

InChI=1S/C23H22N6O4/c1-3-28-16-11-7-5-9-14(16)20(22(28)32)26-24-18(30)13-19(31)25-27-21-15-10-6-8-12-17(15)29(4-2)23(21)33/h5-12,32-33H,3-4,13H2,1-2H3

InChI Key

XAEUGIAKBZZBCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O

Origin of Product

United States

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